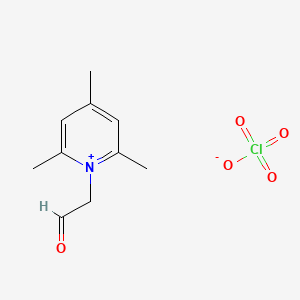
2,4,6-Trimethyl-1-(2-oxoethyl)pyridin-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trimethyl-1-(2-oxoethyl)pyridin-1-ium perchlorate is a chemical compound known for its unique structure and properties. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the trimethyl groups and the oxoethyl group attached to the pyridine ring gives this compound distinctive chemical characteristics.
Vorbereitungsmethoden
The synthesis of 2,4,6-Trimethyl-1-(2-oxoethyl)pyridin-1-ium perchlorate typically involves the reaction of 2,4,6-trimethylpyridine with an appropriate oxoethylating agent in the presence of a perchlorate source. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactions using automated systems to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
2,4,6-Trimethyl-1-(2-oxoethyl)pyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trimethyl-1-(2-oxoethyl)pyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 2,4,6-Trimethyl-1-(2-oxoethyl)pyridin-1-ium perchlorate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, influencing their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
2,4,6-Trimethyl-1-(2-oxoethyl)pyridin-1-ium perchlorate can be compared with other similar compounds such as:
2,4,6-Trimethylpyridine: Lacks the oxoethyl group, leading to different chemical properties.
1-(2-oxoethyl)pyridin-1-ium perchlorate: Lacks the trimethyl groups, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
113728-81-7 |
|---|---|
Molekularformel |
C10H14ClNO5 |
Molekulargewicht |
263.67 g/mol |
IUPAC-Name |
2-(2,4,6-trimethylpyridin-1-ium-1-yl)acetaldehyde;perchlorate |
InChI |
InChI=1S/C10H14NO.ClHO4/c1-8-6-9(2)11(4-5-12)10(3)7-8;2-1(3,4)5/h5-7H,4H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
VBZXXASMPAUWPO-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=[N+](C(=C1)C)CC=O)C.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


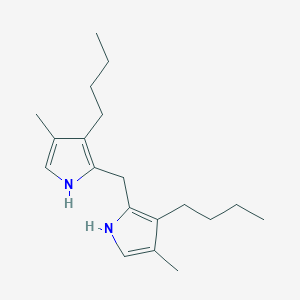
![7-[Di(prop-2-en-1-yl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B14293593.png)
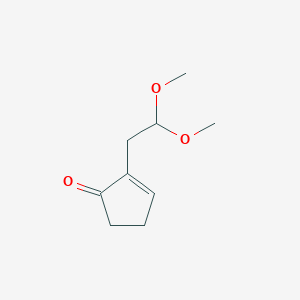
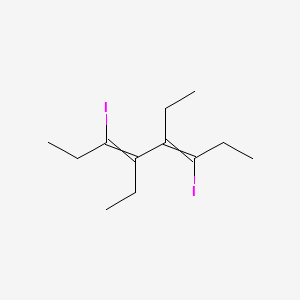
![Methyl 3,3,3-trifluoro-2-[(methanesulfonyl)imino]propanoate](/img/structure/B14293618.png)

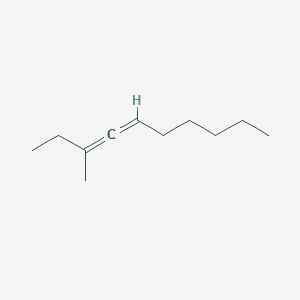

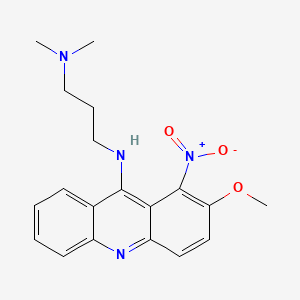
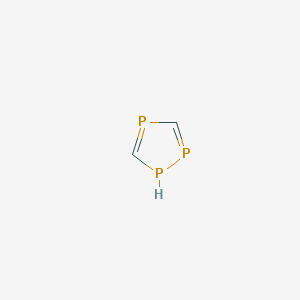
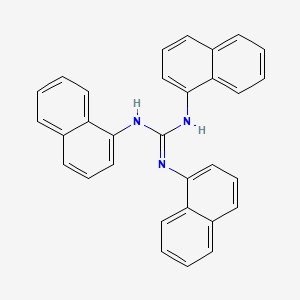
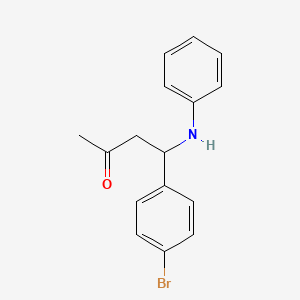
![(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[2-(2-pyridin-4-ylethynyl)phenoxy]propan-2-ol](/img/structure/B14293660.png)

